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Copper arsenate hydrate

Cat. No.: B1143485
CAS No.: 13478-34-7
M. Wt: 468.48
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Description

Historical Context and Contemporary Relevance in Materials Science and Geochemistry

Historically, related copper arsenate compounds, though not always hydrated, were used as pigments and powerful insecticides. wikipedia.orgwikipedia.org Their modern relevance has shifted from broad application to focused scientific study. In materials science, there is interest in the synthesis and properties of copper arsenate compounds for potential use in creating novel nanoporous materials, which could have applications in areas like hydrogen storage. americanelements.com In geochemistry, the study of copper arsenate hydrates is crucial for understanding the behavior of copper and arsenic in the environment. qut.edu.auontosight.ai They are key secondary minerals that form in the oxidized zones of copper ore deposits, providing insights into geochemical processes. geologyin.comhandbookofmineralogy.org

Overview of Naturally Occurring Copper Arsenate Hydrate (B1144303) Mineral Species

Copper arsenate hydrates exist in nature as a variety of mineral species, often found in the oxidized zones of copper sulfide (B99878) deposits where both copper and arsenic are present. geologyin.comhandbookofmineralogy.orgwikipedia.org These minerals are typically formed through the weathering of primary copper and arsenic-bearing minerals like chalcopyrite or tennantite. wikipedia.orgjgeosci.org They are known for their vibrant blue and green colors and are often prized by mineral collectors. geologyin.com

Several distinct mineral species are classified as copper arsenate hydrates, each with a unique chemical formula and crystal structure. These include well-known minerals such as Olivenite, Clinoclase, and the dimorphous pair Cornwallite and Cornubite. geologyin.comwikipedia.orgwikipedia.orgwikipedia.org Anhydrous copper arsenate is found as the mineral lammerite, while the specific tetrahydrate form, Cu₃(AsO₄)₂·4H₂O, occurs as the mineral rollandite. wikipedia.org Other complex hydrated species include Tyrolite, which also contains calcium and carbonate ions. wikipedia.org The table below details some of the prominent naturally occurring copper arsenate hydrate minerals.

Table 1: Selected Naturally Occurring this compound Minerals

Mineral Chemical Formula Crystal System Mohs Hardness Specific Gravity
Olivenite Cu₂(AsO₄)(OH) Monoclinic (Pseudo-orthorhombic) 3 wikipedia.org 4.1 - 4.4 webmineral.com
Clinoclase Cu₃(AsO₄)(OH)₃ Monoclinic 2.5 - 3 geologyin.commindat.org ~4.3 geologyin.com
Cornwallite Cu₅(AsO₄)₂(OH)₄ Monoclinic 4.5 wikipedia.orgmindat.org 4.17 wikipedia.orgmindat.org
Cornubite Cu₅(AsO₄)₂(OH)₄ Triclinic 4 wikipedia.orgmindat.org 4.64 wikipedia.orgmindat.org
Tyrolite CaCu₅(AsO₄)₂(CO₃)(OH)₄·6H₂O Orthorhombic 1.5 - 2.0 wikipedia.orgchemeurope.com 3.1 - 3.2 wikipedia.orgchemeurope.com
Rollandite Cu₃(AsO₄)₂·4H₂O Triclinic 4.5 3.96

| Krupičkaite | Cu₆[AsO₃(OH)]₆·8H₂O | Monoclinic | N/A | N/A |

Academic Significance of Copper Arsenate Hydrates in Environmental Systems

The academic importance of copper arsenate hydrates in environmental science is primarily linked to their role in controlling the fate and transport of arsenic, a toxic and carcinogenic element. wikipedia.orgontosight.aikoreascience.kr These minerals form in soils and sediments contaminated by activities such as mining and the use of certain pesticides or wood preservatives like chromated copper arsenate (CCA). wikipedia.orgmdpi.commun.ca

Research focuses on understanding the conditions under which these minerals precipitate, as their formation can immobilize arsenic, reducing its mobility and bioavailability in the environment. koreascience.krresearchgate.net Conversely, the dissolution of these minerals can lead to the release of arsenic and copper into groundwater and surface water, posing a risk to ecosystems and human health. ontosight.airesearchgate.netresearchgate.net Therefore, studying the thermodynamic stability and dissolution kinetics of copper arsenate hydrates is essential for developing effective remediation strategies for contaminated sites and for predicting the long-term environmental behavior of arsenic. researchgate.netfrontiersin.org

Delimitation of Research Scope and Foundational Inquiries

Research on copper arsenate hydrates is well-defined, focusing on several key areas. Foundational inquiries in the field revolve around the synthesis, structural characterization, and thermodynamic properties of these compounds. qut.edu.au A significant portion of research investigates the paragenetic relationships between different copper arsenate mineral species, exploring why a particular mineral forms under specific chemical conditions, such as pH. qut.edu.au

The scope of study includes:

Crystallography and Structural Analysis: Determining the precise crystal structures, including the role of water molecules and hydroxyl groups in the mineral lattice. qut.edu.aujgeosci.orgwikipedia.org

Thermodynamic Stability: Investigating the stability fields of various this compound minerals under different geochemical conditions (e.g., pH, temperature, and the presence of other ions). This knowledge is critical for predicting which mineral phase will be most stable and thus most likely to control arsenic solubility in a given environment. qut.edu.auresearchgate.net

Formation and Dissolution Kinetics: Studying the rates and mechanisms by which these minerals form and dissolve. This helps in understanding how quickly arsenic can be sequestered or released in environmental systems. researchgate.net

Spectroscopic Characterization: Using techniques like Raman and infrared spectroscopy to identify and characterize these minerals and to understand the bonding within their structures. qut.edu.au

This research provides the fundamental data needed for accurate geochemical modeling of arsenic behavior in contaminated environments. qut.edu.auresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula As2Cu3O8 B1143485 Copper arsenate hydrate CAS No. 13478-34-7

Properties

CAS No.

13478-34-7

Molecular Formula

As2Cu3O8

Molecular Weight

468.48

Synonyms

COPPER ARSENATE

Origin of Product

United States

Crystallography and Structural Elucidation of Copper Arsenate Hydrates

Advanced Diffraction Techniques for Crystal Structure Determination

The precise arrangement of atoms within copper arsenate hydrate (B1144303) crystals is primarily determined using diffraction methods. These techniques exploit the interaction of radiation (X-rays or electrons) with the crystalline lattice to produce a diffraction pattern, which serves as a fingerprint of the crystal's internal structure.

For instance, the structure of olivenite, with the ideal formula Cu₂(AsO₄)(OH), was redetermined using an untwinned single crystal. nih.gov This analysis revealed that its structure consists of chains of edge-sharing, distorted [CuO₄(OH)₂] octahedra running parallel to the nih.gov direction. nih.gov These chains are interconnected by AsO₄ tetrahedra, creating channels that house dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids. nih.gov The study also successfully located the hydrogen atom, allowing for a detailed description of the O-H···O hydrogen bonding that stabilizes the structure. nih.gov

Similarly, a three-dimensional refinement of the structure of euchroite, Cu₂(AsO₄)(OH)·3H₂O, was undertaken to more accurately portray its atomic arrangement and complex hydrogen bonding network. iucr.org A more recent single-crystal study of euchroite further elucidated the positions of the hydrogen atoms, confirming that all water molecules are non-transformer, with their oxygen atoms being four-fold coordinated. schweizerbart.deresearchgate.net This level of detail is crucial for understanding the stability and properties of these hydrated compounds.

Advances in SC-XRD allow for the detailed analysis of guest disorder and cage occupancy in hydrated structures, providing estimates of the hydrate's composition. canada.ca The choice of X-ray source, typically copper (Cu) or molybdenum (Mo), depends on the crystal's properties; Cu radiation is more intense and suitable for small or weakly scattering crystals, while Mo radiation provides higher resolution for structures with heavy atoms. creative-biostructure.comuni-ulm.de

Electron diffraction (ED) serves as a complementary technique to X-ray diffraction, particularly for characterizing nano-sized crystals that are too small for conventional SC-XRD. acs.org Due to the strong interaction between electrons and matter, ED can be used on crystals as small as a few tens of nanometers. acs.org Techniques like Precession Electron Diffraction Tomography (PEDT) have been successfully applied to solve complex mineral structures from nano-sized crystals. jgeosci.org

For example, the crystal structure of the new copper arsenate hydrate mineral krupičkaite (Cu₆[AsO₃(OH)]₆·8H₂O) was solved and refined using 3D electron diffraction. jgeosci.org This was necessary because of the material's complex nature and the small size of the available crystals. jgeosci.org Electron diffraction has also been used to identify crystalline phases in ashes from the combustion of chromated copper arsenate (CCA)-treated wood, demonstrating its utility in environmental and materials science contexts. researchgate.netnih.gov

Powder X-ray diffraction (PXRD) is a rapid and essential tool for identifying crystalline phases in a sample. ncl.ac.uk By comparing the diffraction pattern of a polycrystalline sample to a database of known patterns, the constituent mineral phases can be identified. ncl.ac.ukacs.org This method is crucial for distinguishing between polymorphs—minerals with the same chemical composition but different crystal structures. ncl.ac.uk

PXRD is also vital for routine phase identification, often performed on diffractometers using a copper X-ray tube. ccp14.ac.uk Analysis of the resulting patterns can identify the main phases present; for example, in a synthesized copper arsenate sample, PXRD identified the main phases as CuHAsO₄·1.5H₂O and Cu₅As₄O₁₅·9H₂O. researchgate.net

Crystallographic Systems and Space Group Symmetries

Copper arsenate hydrates crystallize in several different crystal systems, reflecting their diverse structural arrangements. The crystal system and space group define the symmetry of the crystal lattice and the arrangement of atoms within the unit cell.

Olivenite (Cu₂(AsO₄)(OH)) : While historically described with orthorhombic symmetry, detailed refinements using both single-crystal and powder X-ray diffraction have shown that olivenite is actually monoclinic, with the space group P2₁/n. arizona.eduiucr.org This monoclinic symmetry results from slight distortions from a more idealized orthorhombic structure. arizona.edu

Euchroite (Cu₂(AsO₄)(OH)·3H₂O) : This mineral is orthorhombic, with the space group P2₁2₁2₁. iucr.orgmindat.org Its structure was determined and refined using three-dimensional diffraction data. iucr.orgresearchgate.net

Cornwallite (Cu₅(AsO₄)₂(OH)₄) : Cornwallite is monoclinic, with a prismatic crystal class (2/m) and a space group of P2₁/a or P2₁/c. mindat.orgarizona.eduwikipedia.org It is a dimorph of the triclinic mineral cornubite. wikipedia.org

Krupičkaite (Cu₆[AsO₃(OH)]₆·8H₂O) : This recently discovered mineral is monoclinic with the space group P2₁/m. jgeosci.org

The following table summarizes the crystallographic data for several key this compound minerals.

MineralChemical FormulaCrystal SystemSpace Group
Olivenite Cu₂(AsO₄)(OH)MonoclinicP2₁/n
Euchroite Cu₂(AsO₄)(OH)·3H₂OOrthorhombicP2₁2₁2₁
Cornwallite Cu₅(AsO₄)₂(OH)₄MonoclinicP2₁/a
Krupičkaite Cu₆[AsO₃(OH)]₆·8H₂OMonoclinicP2₁/m

This table is generated based on data from multiple sources. jgeosci.orgarizona.edumindat.orgmindat.org

Coordination Polyhedra and Bonding Environments of Copper and Arsenic

The fundamental building blocks of this compound structures are coordination polyhedra, which describe the geometry of atoms surrounding a central cation.

In most arsenate minerals, arsenic is found within a tetrahedral coordination environment, forming the arsenate [AsO₄]³⁻ oxyanion. uvm.edugeoscienceworld.org The As-O bond lengths are relatively consistent across different structures. In anhydrous Cu₃(AsO₄)₂, for example, the average As-O bond lengths are 1.68 Å and 1.70 Å for the two independent arsenate anions. researchgate.net

The coordination environment of copper (Cu²⁺) is significantly more varied and is a defining feature of these minerals. Due to the Jahn-Teller effect, Cu²⁺ cations typically exhibit distorted coordination geometries. mindat.orgresearchgate.net Common coordination polyhedra for copper include:

Distorted Octahedra [CuO₆] : This is a frequent coordination for copper, characterized by four short equatorial bonds and two longer axial bonds (a 4+2 distortion). arizona.eduresearchgate.net In olivenite, chains are formed from edge-sharing [CuO₄(OH)₂] octahedra. nih.gov In euchroite, the CuO₆ octahedra are also strongly distorted. mindat.org

Trigonal Bipyramids [CuO₅] : In olivenite, dimers of edge-sharing [CuO₄(OH)] trigonal bipyramids are found within structural channels. nih.gov

Square Pyramids [CuO₅] : This five-fold coordination is also observed. In some complex structures like krupičkaite, copper occupies both distorted square pyramids and distorted octahedra. researchgate.net

The specific coordination of copper can be complex, involving hydroxyl (OH) groups and water (H₂O) molecules in addition to oxygen atoms from the arsenate groups. For instance, in the mineral claraite, various copper polyhedra like CuO₄(OH)₂, CuO₃(OH)₃, and CuO₃(OH)₂(H₂O) are present. geoscienceworld.org

Structural Motifs and Layered Architectures in Hydrated Copper Arsenates

The arrangement and linkage of the copper and arsenic coordination polyhedra give rise to a variety of structural motifs, including chains, sheets, and three-dimensional frameworks. iucr.orgresearchgate.net

Chains : A common motif is the formation of chains of edge-sharing copper polyhedra. In olivenite, these chains of distorted octahedra run parallel to the c-axis and are cross-linked by the AsO₄ tetrahedra. nih.gov Similar chains of edge-sharing CuO₆ octahedra are the basis of the structure in other minerals as well. researchgate.net

Layered Structures (Sheets) : Many hydrated copper arsenates exhibit layered or sheet-like architectures. The structure of the anhydrous compound Cu₃(AsO₄)₂ consists of sheets of corner- and edge-sharing copper polyhedra parallel to the ab plane, which are then linked by the arsenate anions. researchgate.net More complex layered structures are found in minerals like tyrolite, which features intricate nanolayers built from copper arsenate substructures. arizona.edu The structure of krupičkaite is also layered, built from the stacking of two different copper-arsenate sheets. jgeosci.org

Frameworks : The cross-linking of chains or layers can create more open, three-dimensional frameworks. Euchroite is described as having a heteropolyhedral framework composed of edge-sharing chains of Cu²⁺ octahedra that are cross-linked by arsenate tetrahedra. researchgate.net This framework is further stabilized by a complex network of hydrogen bonds involving the water molecules and hydroxyl groups. iucr.orgmindat.org

These structural motifs are critical in determining the physical properties of the minerals. For example, the hypothesized cleavage in euchroite is related to the breaking of hydrogen bonds and weaker Cu-O bonds between its fundamental structural units. iucr.org

Hydrogen Bonding Networks and Their Influence on Crystal Packing

In many copper arsenate hydrates, the hydrogen bonding network involves water molecules (H₂O) and hydroxyl groups (OH) associated with the arsenate (AsO₄) tetrahedra. A prime example is the mineral yvonite, Cu(AsO₃OH)·2H₂O. capes.gov.brgeoscienceworld.orgminsocam.org The crystal structure of yvonite consists of octahedral-tetrahedral sheets parallel to the (100) plane. researchgate.net These sheets are formed by chains of edge-sharing, distorted CuO₅(H₂O) octahedra that are cross-linked by AsO₃(OH) tetrahedra. geoscienceworld.orgminsocam.orgarizona.edu

Crucially, the (OH) groups of the arsenate tetrahedra are oriented towards the interlayer space, along with additional water molecules that are not directly coordinated to the copper cations. researchgate.net Adjacent sheets are connected exclusively via a complex network of hydrogen bonds formed by these hydroxyl groups, the water molecules coordinating the Cu²⁺ cations, and the interlayer water molecules. geoscienceworld.orgresearchgate.netarizona.edu This network of hydrogen bonds is directly responsible for the perfect cleavage observed in yvonite along the (100) plane, as the bonds between the sheets are significantly weaker than the ionic and covalent bonds within the sheets. capes.gov.brgeoscienceworld.orgminsocam.orgarizona.edu

Similarly, in geminite, Cu(AsO₃OH)(H₂O), hydrogen bonding is a key feature connecting heteropolyhedral sheets. capes.gov.brschweizerbart.de Theoretical studies using density functional theory have been employed to precisely determine the positions of hydrogen atoms and map the hydrogen-bonding networks in minerals like yvonite, underscoring their importance in stabilizing the crystal structure. researchgate.net The strength of these hydrogen bonds can be related to the position of hydroxyl and water stretching vibrations observed in spectroscopic analyses. scispace.comqut.edu.auschweizerbart.de

Polymorphism, Polytypism, and Hydration States within Copper Arsenate Systems

Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in copper arsenate systems. kirsoplabs.co.uk A notable example is found within the olivenite group. Olivenite, Cu₂AsO₄(OH), is typically monoclinic with space group P2₁/n at room temperature. However, high-temperature, single-crystal X-ray diffraction studies have shown that it undergoes a structural phase transition to an orthorhombic Pnnm structure at approximately 200°C. researchgate.net This transition makes it isostructural with other members of the olivenite group, such as adamite. This change in symmetry highlights how physical conditions like temperature can induce different packing arrangements in the same chemical compound.

The degree of hydration is another critical variable in the crystal chemistry of copper arsenates, leading to the formation of different mineral species with varying water content. The number of water molecules incorporated into the crystal structure can significantly alter its stability and properties.

Several this compound minerals are distinguished by their specific hydration states:

Geminite: Cu(AsO₃OH)(H₂O) geoscienceworld.orgschweizerbart.dewebmineral.com

Yvonite: Cu(AsO₃OH)·2H₂O capes.gov.brgeoscienceworld.orgminsocam.org

Kaňkite: Fe³⁺AsO₄·3.5H₂O, an iron arsenate often associated with copper arsenates. jgeosci.org

Pushcharovskite: Features a complex formula with a significant number of water molecules, approximately 18.6 per formula unit, involved in hydrogen bonding that links its structural sheets. schweizerbart.de

The mixite group of minerals also demonstrates the importance of hydration, where water content can be variable. The structure contains a microporous framework, and it has been shown that water can be reversibly lost. rruff.info This variability indicates a range of possible hydration states within a single structural type.

Structural Relationships and Isomorphic Substitutions within Copper Arsenate Mineral Groups

Isomorphic substitution, where one element or ionic group replaces another of similar size and charge within a crystal lattice, is a widespread and defining characteristic of copper arsenate minerals. researchgate.net This phenomenon gives rise to extensive solid-solution series and a wide diversity of related mineral species. researchgate.net

Olivenite Group

The olivenite group demonstrates significant anionic substitution. A complete solid-solution series exists between the arsenate end-member, olivenite (Cu₂AsO₄OH), and the phosphate (B84403) end-member, libethenite (Cu₂PO₄OH). researchgate.net As phosphate (PO₄)³⁻ substitutes for arsenate (AsO₄)³⁻, there is a systematic and linear change in the unit cell parameters. researchgate.net This substitution is readily apparent in infrared and Raman spectra, with the positions of vibrational bands shifting in response to the changing composition. researchgate.netcopernicus.org

Adelite-Descloizite Group

This is a large group of orthorhombic arsenates and vanadates with the general formula M1M2(XO₄)(OH), where extensive isomorphic substitutions can occur at multiple sites. mdpi.comrruff.infomindat.org

M1 Site: Can be occupied by Pb²⁺ or Ca²⁺.

M2 Site: Can be occupied by Cu²⁺ or Zn²⁺.

X Site: Can be occupied by As⁵⁺ (arsenate) or V⁵⁺ (vanadate).

This leads to several important solid-solution series:

Conichalcite-Duftite-Austinite Series: Miscibility between conichalcite (CaCuAsO₄OH), duftite (PbCuAsO₄OH), and austinite (CaZnAsO₄OH) is driven by Cu²⁺↔Zn²⁺ substitution combined with Ca²⁺↔Pb²⁺ substitution. researchgate.net

Descloizite-Mottramite Series: This is a complete isomorphous series between descloizite [PbZn(VO₄)(OH)] and mottramite [PbCu(VO₄)(OH)]. mdpi.comscispace.com

Arsenate-Vanadate Substitution: Vanadium can be replaced by arsenic, creating series between vanadates and their arsenate analogues, such as the series from mottramite towards duftite. mdpi.com For example, arsenatian mottramite and vanadatian conichalcite have been identified. researchgate.net

Table 1: Isomorphic Substitutions in the Adelite-Descloizite Group
MineralIdeal FormulaM1 CationM2 CationX Anion Group
AdeliteCaMg(AsO₄)(OH)CaMgAsO₄
ConichalciteCaCu(AsO₄)(OH)CaCuAsO₄
AustiniteCaZn(AsO₄)(OH)CaZnAsO₄
DuftitePbCu(AsO₄)(OH)PbCuAsO₄
DescloizitePbZn(VO₄)(OH)PbZnVO₄
MottramitePbCu(VO₄)(OH)PbCuVO₄

Tsumcorite Group

Minerals of the tsumcorite group are monoclinic or triclinic arsenates, phosphates, and sulphates with the general formula (M1)(M2)₂(XO₄)₂(OH, H₂O)₂. fmm.ru Isomorphism is very common in this group. fmm.ru

M1 Site: Pb, Ca, Na

M2 Site: Cu, Zn, Fe³⁺, Co, Mn

X Site: As, P, V, S

Spectroscopic studies have confirmed the isomorphic substitution of sulphate (SO₄)²⁻ for arsenate (AsO₄)³⁻ in minerals like gartrellite and thometzekite. scispace.comqut.edu.auschweizerbart.defmm.ru The crystal symmetry of these minerals can be affected by the ordering of cations in the M2 sites or by the ordering of hydrogen bonds. fmm.ru

Table 2: Isomorphic Substitutions in the Tsumcorite Group
MineralIdeal FormulaCommon Substitutions
TsumcoritePb(Zn,Fe³⁺)₂(AsO₄)₂(OH,H₂O)₂Fe³⁺ for Zn
GartrellitePb(Cu,Zn)(Fe³⁺,Zn,Cu)(AsO₄)₂(OH,H₂O)₂Zn for Cu; Zn, Cu for Fe³⁺; SO₄ for AsO₄
ThometzekitePb(Cu,Zn)₂(AsO₄)₂·2H₂OZn for Cu; SO₄ for AsO₄
FerrilotharmeyeriteCa(Fe³⁺,Zn)₂(AsO₄)₂(OH,H₂O)₂Zn for Fe³⁺

Mixite Group

The mixite group minerals have a general formula ACu₆(OH)₆(XO₄)₃·nH₂O, where A can be a rare-earth element (REE), Al, Ca, Pb, or Bi, and X is typically As or P. rruff.inforesearchgate.net These minerals possess a microporous framework structure. rruff.info The substitution of divalent cations for trivalent ones in the A site can be compensated by the protonation of the arsenate groups in the lattice. rruff.info This creates a flexible system where both cationic and anionic substitutions are possible. researchgate.neteco-vector.com

Synthesis Pathways and Formation Mechanisms of Copper Arsenate Hydrates

Hydrothermal Synthesis Protocols for Crystalline Phases

Hydrothermal synthesis is a prominent laboratory method for producing crystalline copper arsenate hydrates. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures.

Researchers have successfully synthesized various copper arsenate phases using this method. For instance, olivenite has been synthesized by mixing a 0.5 M copper(II) nitrate (B79036) solution with a 0.19 M disodium (B8443419) hydrogen arsenate solution. The mixture is maintained at 70°C, and the pH is adjusted to 3 using ammonium (B1175870) hydroxide (B78521). jgeosci.org After stabilizing the pH, the mixture is kept in a constant-temperature water bath for four days, with periodic pH adjustments. jgeosci.org The resulting solid is then filtered, washed, and dried. jgeosci.org

Another example is the synthesis of ludjibaite, which involves the hydrothermal treatment of an aqueous solution containing copper(II) hydroxide, copper(II) acetate, potassium phosphate (B84403), and phosphoric acid. jgeosci.org Similarly, single crystals of disodium tricopper(II) tetrakis(hydrogenarsenate(V)) tetrahydrate have been grown under hydrothermal conditions. researchgate.net The synthesis of crystalline, mono-phase copper arsenate(III) has been achieved by reacting copper and arsenic compounds in water under pressure at 90°C for 8 hours. imim.plsmolecule.com

The synthesis of specific copper arsenate hydrates can be sensitive to temperature. For example, in the synthesis of pushcharovskite, if the suspension is left uncovered and stirred continuously, olivenite will form instead. copernicus.org

A summary of hydrothermal synthesis conditions for select copper arsenate hydrates is presented in the table below.

CompoundReactantsTemperature (°C)pHDurationReference
Olivenite0.5 M Cu(NO₃)₂ + 0.19 M Na₂HAsO₄7034 days jgeosci.org
Zincolivenite0.025 M KH₂AsO₄ + 0.0125 M ZnSO₄ + 0.0125 M CuSO₄80710 days jgeosci.org
Copper Arsenate(III) (Cu(AsO₂)₂)Copper and arsenic compounds in water90-8 hours imim.pl
Pushcharovskite0.1 M Cu(OH)₂ suspension + 0.1 M As₂O₅ solution65-2.5 hours researchgate.net

Precipitation from Aqueous Solutions and Controlled Crystallization

Copper arsenate hydrates can be readily formed through precipitation reactions in aqueous solutions. This method typically involves mixing soluble copper salts with a source of arsenate ions.

Direct precipitation can be achieved by combining solutions of copper sulfate (B86663) and sodium arsenate or arsenic acid. smolecule.com This leads to the formation of a copper arsenate precipitate, as shown in the simplified reaction: smolecule.com

CuSO₄ + H₃AsO₄ → CuHAsO₄ + H₂SO₄ smolecule.com

The composition and crystallinity of the precipitate can be controlled by carefully managing the reaction conditions. For example, the synthesis of olivenite-libethenite solid solutions involves mixing a copper(II) nitrate solution with a solution containing varying proportions of ammonium dihydrogen phosphate and disodium hydrogen arsenate heptahydrate. copernicus.org The molarities of the starting phosphate and arsenate solutions are critical and are often determined through trial and error to achieve the desired solid solution composition. copernicus.org

Studies have shown that mixing solutions of Cu(II) and As(V) at different ratios and adjusting the pH between 4 and 9 can lead to the precipitation of five distinct solid phases. researchgate.net Below a pH of approximately 4, no evidence of copper(II) arsenate complex formation in solution is observed. researchgate.net The resulting solid phases can include Cu₃(AsO₄)₂, Cu₃(AsO₄)(OH)₃, and Cu₂(AsO₄)(OH). researchgate.net

Formation through Oxidative Weathering of Primary Sulfidic Minerals in Geologic Settings

In natural environments, copper arsenate hydrates are commonly formed as secondary minerals through the oxidative weathering of primary sulfide (B99878) minerals. db-thueringen.dejgeosci.orgresearchgate.net This process occurs in the oxidation zones of ore deposits where primary copper and arsenic-bearing minerals are exposed to atmospheric oxygen and water. db-thueringen.degamineral.org

Primary sulfide minerals such as enargite (Cu₃AsS₄), tennantite ((Cu,Fe)₁₂As₄S₁₃), and arsenopyrite (B74077) (FeAsS) are common precursors. jgeosci.orgblogspot.comresearchgate.net Under oxidizing conditions, these minerals decompose, releasing copper and arsenic into the surrounding environment. jgeosci.org These dissolved elements then react to form a variety of secondary copper arsenate minerals. gamineral.org

The specific copper arsenate mineral that forms depends on the local geochemical conditions. For example, the formation of goudeyite (AlCu₆(AsO₄)(OH)₆·3H₂O) at the Majuba Hill Mine in Nevada is believed to have resulted from the weathering of arsenopyrite. blogspot.com Similarly, the new mineral krupičkaite (Cu₆[AsO₃(OH)]₆·8H₂O) was formed via the oxidative weathering of a complex mineral association that included tennantite at Jáchymov, Czech Republic. jgeosci.org

The weathering process can lead to the formation of a diverse suite of copper arsenate minerals at a single location. gamineral.org This diversity reflects subtle changes in the chemistry of the mineralizing fluids over time. gamineral.org Early-formed copper arsenate minerals may even be replaced by new ones as chemical conditions evolve. blogspot.com

Influence of Solution Chemistry, pH, and Redox Conditions on Speciation and Mineral Formation

The formation and stability of specific copper arsenate hydrate (B1144303) species are highly dependent on the solution chemistry, particularly pH and redox potential. tandfonline.com These factors control the speciation of both copper and arsenic in aqueous solutions, which in turn dictates the mineral phases that can precipitate.

pH: The pH of the solution is a critical factor. In acidic conditions (pH 1-6), divalent copper ions (Cu²⁺) are the dominant species. tandfonline.com As the pH increases into the alkaline range (pH 9-14), copper hydroxide (CuOH) becomes the most dominant fraction. tandfonline.com For arsenic, at a pH below approximately 9.2 under reducing conditions, the uncharged arsenite species (H₃AsO₃) is predominant. mdpi.com In contrast, under oxidizing conditions, pentavalent arsenate species (H₃AsO₄, H₂AsO₄⁻, HAsO₄²⁻, and AsO₄³⁻) are stable, with their relative abundance being pH-dependent. tandfonline.commdpi.com

The stability fields of different copper arsenate minerals are directly linked to pH. For instance, cornwallite or cornubite are stable under chemical conditions intermediate to those that favor the formation of olivenite and clinoclase, with the more basic stoichiometries being stable at higher pH values. qut.edu.au Geminite and pushcharovskite are typically formed in very acidic solutions. researchgate.net In contrast, the formation of liroconite is preceded by an acidic episode and followed by a late neutral to mildly basic episode. researchgate.net

Redox Conditions: The redox potential of the environment determines the oxidation state of arsenic, which is a key factor in the type of arsenate mineral that forms. Oxidizing conditions favor the formation of arsenates (As⁵⁺), which readily bond with copper to form the bulk of arsenate mineral species. gamineral.orgmdpi.com The oxidation of primary sulfide minerals is a primary driver for creating these oxidizing environments. unica.it In more reducing environments, arsenites (As³⁺) are more stable. mdpi.com

The interplay between pH and redox conditions creates specific stability fields for different copper arsenate minerals, which can be illustrated using stability field diagrams. blogspot.com

Solid-State Reaction Dynamics in Copper-Arsenic-Oxygen-Hydrogen Systems

Solid-state reactions can also play a role in the formation and transformation of copper arsenate hydrates. These reactions involve the interaction of solid phases without the need for a solvent.

The synthesis of transition metal arsenides, including copper arsenide (Cu₃As), can be achieved through the annealing of precursor materials. stanford.edu For example, a solution of copper nitrate and sodium arsenate dibasic heptahydrate can be drop-cast onto a substrate and then annealed at high temperatures (e.g., 750°C) in a forming gas atmosphere to produce a thin film of Cu₃As. stanford.edu

While less common for the formation of hydrated phases compared to aqueous routes, solid-state transformations can be important in understanding the phase relationships and stability of different copper arsenate compounds. The thermodynamic properties of these minerals, such as enthalpy and Gibbs free energy of formation, govern their stability and potential for transformation from one phase to another. db-thueringen.degeoscienceworld.orgcopernicus.org For example, the olivenite-libethenite solid solution exhibits non-ideal thermodynamic behavior, with a change in crystal structure from monoclinic to orthorhombic influencing the mixing enthalpies. copernicus.orgresearchgate.net

The study of phase equilibria in the copper-arsenic-sulfur system and other related systems provides insights into the solid-state dynamics and the conditions under which different copper-arsenic compounds can form and coexist. vsu.ru

Spectroscopic Characterization of Copper Arsenate Hydrates

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Raman and infrared techniques, is a powerful tool for characterizing the molecular structure of copper arsenate hydrates. It is particularly effective in identifying the vibrations of the arsenate (AsO₄)³⁻ anion and the various forms of hydroxyl (OH) and water (H₂O) species within the crystal lattice.

Raman Spectroscopy for Molecular Structure and Anion Vibrations

Raman spectroscopy is highly sensitive to the symmetric stretching and bending vibrations of the arsenate group, making it invaluable for identifying and distinguishing between different copper arsenate minerals. bohrium.comqut.edu.au The spectra of these minerals are complex due to the crystal structure and composition, but they exhibit characteristic bands that serve as fingerprints for each specific mineral. qut.edu.auqut.edu.au

The free arsenate anion (AsO₄)³⁻ in aqueous solutions has Td symmetry, resulting in four fundamental vibrational modes: the symmetric stretching vibration (ν1), the doubly degenerate bending vibration (ν2), the triply degenerate antisymmetric stretching vibration (ν3), and the triply degenerate bending vibration (ν4). researchgate.netscispace.com In the solid state, the symmetry of the arsenate anion is often reduced, leading to the splitting of these degenerate modes and the appearance of additional bands in the Raman spectrum. researchgate.net

For instance, in the Raman spectrum of olivenite , the main arsenate stretching vibrations are observed in the 800-900 cm⁻¹ region. researchgate.netscispace.com Bands around 855, 817, and 801 cm⁻¹ are attributed to the stretching vibrations of the AsO₄ group. researchgate.net The bending modes of the arsenate anion in olivenite are found at lower wavenumbers, with bands observed at approximately 549, 527, 512, 499, 364, 346, 333, and 310 cm⁻¹. researchgate.net

In clinoclase , the arsenate stretching vibrations appear at different positions, with characteristic bands at 879, 846, 832, and 771 cm⁻¹. researchgate.net The bending vibrations for clinoclase are located at 602, 561, 520, 474, 395, 375, and 324 cm⁻¹. researchgate.net The differences in the Raman spectra of olivenite and clinoclase reflect the distinct arrangements of the arsenate tetrahedra and copper ions in their respective crystal structures. qut.edu.auqut.edu.au The application of Raman microscopy is particularly useful for identifying these different phases, even within complex mixtures of secondary copper arsenate minerals. qut.edu.auresearchgate.net

The presence of protonated arsenate groups, such as (AsO₃OH)²⁻, can also be identified using Raman spectroscopy. bohrium.comnih.gov These groups give rise to distinct vibrational bands that can be differentiated from those of the unprotonated (AsO₄)³⁻ anion, providing valuable information about the mineral's genesis and the chemical environment in which it formed. bohrium.com

Table 1: Raman Spectral Data for Selected Copper Arsenate Hydrates (AsO₄ Vibrations)

Mineralν1 (Symmetric Stretch) cm⁻¹ν3 (Antisymmetric Stretch) cm⁻¹ν2 & ν4 (Bending Modes) cm⁻¹Reference
Olivenite817, 801855549, 527, 512, 499, 364, 346, 333, 310 researchgate.net
Clinoclase846, 832879, 771602, 561, 520, 474, 395, 375, 324 researchgate.net
Cornwallite-820340 qut.edu.au
Cornubite821837, 765519, 475, 447, 412, 386, 355 researchgate.net
Bayldonite889 (symmetric), 845 (antisymmetric)-490, 500 (ν4), 396, 408, 429 (ν2) researchgate.net

Infrared Emission and Absorption Spectroscopy for Hydroxyl and Water Species

Infrared (IR) spectroscopy, including both absorption and emission techniques, is complementary to Raman spectroscopy and is particularly sensitive to the vibrations of hydroxyl groups and water molecules within the mineral structure. bohrium.comqut.edu.au The positions and number of bands in the OH stretching region (typically 3000-3700 cm⁻¹) provide information about the presence of distinct hydroxyl environments and the strength of hydrogen bonding. bohrium.comqut.edu.aunih.gov

For example, the IR spectra of many basic copper arsenate minerals show multiple OH stretching bands, indicating the presence of crystallographically non-equivalent hydroxyl groups. qut.edu.au In olivenite , two overlapping Raman bands are observed in the hydroxyl-stretching region at approximately 3464 and 3437 cm⁻¹. qut.edu.au Similarly, clinoclase exhibits two well-separated bands at 3559 and 3339 cm⁻¹. qut.edu.au The absence of a band around 1620 cm⁻¹ in the diffuse reflectance infrared Fourier transform (DRIFT) spectra of these minerals suggests the absence of molecular water. qut.edu.au

Infrared emission spectroscopy (IES) has also been employed to study the thermal stability and dehydroxylation of copper arsenate hydrates. qut.edu.au These studies show that the minerals dehydroxylate at elevated temperatures, with the process being complete by around 550°C. qut.edu.auresearchgate.net

The combination of IR and Raman spectroscopy provides a comprehensive understanding of the vibrational modes of copper arsenate hydrates, allowing for detailed structural characterization and differentiation between various mineral species. bohrium.com

Table 2: Hydroxyl (OH) Stretching Frequencies for Selected Copper Arsenate Hydrates

MineralOH Stretching Frequencies (cm⁻¹)TechniqueReference
Olivenite3464, 3437Raman qut.edu.au
Olivenite3440, 3464Raman nih.gov
Clinoclase3559, 3339Raman qut.edu.au
Cornwallite3411, 3350Raman qut.edu.au
Cornubite3324, 3042Raman qut.edu.au
Ceruleite3056, 3198, 3384Infrared nih.gov

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Local Atomic Environments

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to probe the local atomic environment around a specific atom, such as copper or arsenic, in a material. It provides information on the coordination number, distances to neighboring atoms, and the chemical state of the absorbing atom. geologyscience.runih.govdergipark.org.tr

XAFS studies on copper-containing minerals and materials have shown that it can effectively determine the coordination geometry of copper. geologyscience.runih.gov For instance, in many copper-containing systems, XAFS analysis reveals a first shell of oxygen atoms surrounding the central copper atom. geologyscience.ru The technique can distinguish between different coordination environments, such as octahedral or tetrahedral geometries. chula.ac.th

In the context of copper arsenate hydrates, XAFS at the Cu K-edge can provide precise details about the Cu-O and Cu-As bond distances and coordination numbers. Similarly, As K-edge XAFS can elucidate the coordination environment of the arsenate group and its bonding to copper atoms. This information is crucial for understanding the structural details that are not always fully resolved by diffraction methods alone. Studies on related systems, such as enargite (Cu₃AsS₄), have demonstrated the utility of XAFS in clarifying the valence states of copper and arsenic. schweizerbart.de

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a widely used technique to visualize the surface morphology of materials at high magnification. In the study of copper arsenate hydrates, SEM reveals the crystal habits and aggregation patterns of these minerals. For example, olivenite can occur as elongated, acicular, or tabular crystals, and also in globular or fibrous masses. mindat.org SEM images have shown olivenite as aggregates of platy, tabular microcrystals. researchgate.net

Coupled with SEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) provides qualitative and quantitative elemental analysis of the sample. By scanning the electron beam across the sample, EDS can generate elemental maps, showing the spatial distribution of elements like copper, arsenic, and oxygen. This is particularly useful for confirming the composition of the mineral and identifying any elemental substitutions or associated minerals. For instance, EDS analysis of bayldonite confirms the presence of copper and lead. researchgate.net

Other Advanced Spectroscopic Techniques for Chemical State and Bonding Characterization

Beyond the primary techniques discussed, other advanced spectroscopic methods can provide further insights into the chemical state and bonding characteristics of copper arsenate hydrates.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. tandfonline.comtandfonline.comdeepdyve.com By analyzing the binding energies of core-level electrons, XPS can determine the oxidation states of copper and arsenic. For example, XPS has been used to study the chemical state of copper and arsenic in various materials, including wood treated with chromated copper arsenate and arsenate-capped copper oxide nanoparticles. tandfonline.comdeepdyve.comresearchgate.net In the context of copper arsenate hydrates, XPS could be used to verify the expected Cu(II) and As(V) oxidation states and to detect any surface alterations or contaminants.

Environmental Geochemistry and Mineralogical Stability of Copper Arsenate Hydrates

Occurrence and Distribution in Oxidation Zones of Sulfide (B99878) Ore Deposits and Mine Waste

Copper arsenate hydrate (B1144303) minerals are commonly found as secondary minerals in the oxidation zones of sulfide ore deposits, particularly those rich in arsenic-bearing copper sulfides like enargite (Cu₃AsS₄) and tennantite (Cu₁₂As₄S₁₃). gamineral.orgresearchgate.netresearchgate.net These primary sulfide minerals, when exposed to atmospheric oxygen and water, undergo oxidative weathering, leading to the release of copper, arsenic, and sulfate (B86663) into the surrounding environment. acs.org

In these oxidizing environments, the dissolved arsenic is typically in the form of arsenate (AsO₄³⁻), which readily combines with the released copper ions to form a variety of copper arsenate minerals. gamineral.org The specific mineral phases that form are dependent on local geochemical conditions such as pH, Eh (redox potential), and the presence of other ions. db-thueringen.de Examples of copper arsenate minerals found in these zones include olivenite, clinoclase, euchroite, and conichalcite. gamineral.orgcambridge.orglidsen.comlidsen.com

Mine waste materials, such as tailings and waste rock, from the processing of these types of ores are also significant locations for the formation of copper arsenate hydrates. cambridge.orgmdpi.com The fine-grained nature of mine waste provides a large surface area for weathering reactions to occur. cambridge.org Initially, amorphous or poorly crystalline copper arsenate phases may precipitate, which can then slowly transform into more stable crystalline forms over time. cambridge.org These secondary minerals play a crucial role in the temporary sequestration of copper and arsenic within the mine waste. cambridge.orgmdpi.com

The distribution of these minerals within an oxidation zone or mine waste pile is often heterogeneous, forming in micro-environments where the chemical conditions are favorable for their precipitation. cambridge.org For instance, they can be found as coatings on other mineral grains or as fillings in fractures and voids. uvm.edu

A table of common copper arsenate hydrate minerals found in these environments is provided below:

Mineral Chemical Formula Crystal System
Olivenite Cu₂AsO₄(OH) Monoclinic
Clinoclase Cu₃(AsO₄)(OH)₃ Monoclinic
Euchroite Cu₂(AsO₄)(OH)·3H₂O Orthorhombic
Conichalcite CaCu(AsO₄)(OH) Orthorhombic
Mixite BiCu₆(AsO₄)₃(OH)₆·3H₂O Hexagonal

This table presents a selection of common this compound minerals and their basic properties.

Biogeochemical Cycling of Arsenic and Copper in Natural Systems

The biogeochemical cycling of arsenic and copper is intricately linked to the presence and transformation of minerals like copper arsenate hydrates. nih.gov Microbial activity can significantly influence the redox state and mobility of both arsenic and copper. nih.gov

In natural systems, various microorganisms can mediate the redox transformation of arsenic. nih.gov For example, some bacteria can oxidize the more toxic and mobile arsenite (As(III)) to the less mobile arsenate (As(V)), which can then be incorporated into the structure of secondary minerals like copper arsenates. nih.gov Conversely, other microbes can reduce arsenate back to arsenite, potentially leading to the dissolution of these minerals and the release of arsenic into the environment. nih.gov The biogeochemical cycling of arsenic is often coupled with the cycling of other elements like iron, sulfur, and carbon. nih.govduke.edu

The presence of copper can also influence microbial activity. While copper is an essential micronutrient for many organisms, high concentrations can be toxic. duke.edu The formation of copper arsenate hydrates can reduce the bioavailability of copper, thereby influencing the local microbial community structure and function.

Dissolution Kinetics and Pathways in Aqueous Environments

The dissolution of copper arsenate hydrates is a critical process that controls the release of arsenic and copper into aqueous environments. The rate and pathway of dissolution are influenced by several factors, including pH, redox potential, temperature, and the presence of complexing ligands. acs.orgnih.gov

Generally, the solubility of copper arsenate minerals increases in acidic conditions. jst.go.jp Under low pH conditions, the protonation of the arsenate and hydroxide (B78521) groups in the mineral structure can weaken the crystal lattice and promote dissolution. jst.go.jp

Studies on the leaching of arsenic-containing materials have shown that temperature and the concentration of leaching agents can significantly affect the rate of dissolution. mdpi.com For example, an increase in temperature generally leads to faster dissolution rates. mdpi.com The dissolution of these minerals is often incongruent, meaning that the ratio of copper to arsenic released into the solution may not be the same as the stoichiometric ratio in the mineral. teck.com This can be due to the preferential release of one element over the other or the formation of secondary precipitates.

Sorption and Surface Complexation Reactions with Geologic Media (e.g., Iron Oxyhydroxides)

Copper and arsenate released from the dissolution of copper arsenate hydrates can interact with other geologic materials in the environment through sorption and surface complexation reactions. Iron oxyhydroxides, such as goethite and ferrihydrite, are particularly important in this regard due to their high surface area and reactivity. diva-portal.orgscielo.org.mxdiva-portal.org

Arsenate has a strong affinity for iron oxyhydroxide surfaces and can form stable inner-sphere complexes. diva-portal.orgdiva-portal.org This process can effectively remove dissolved arsenic from the water and sequester it onto the solid phase. The adsorption of arsenate onto iron oxides is pH-dependent, with maximum adsorption typically occurring under acidic to neutral conditions. diva-portal.orgfrontiersin.org

Copper can also adsorb onto iron oxyhydroxides, and the presence of both copper and arsenate can lead to complex co-sorption behaviors. diva-portal.orgscielo.org.mx In some cases, the presence of copper can enhance the adsorption of arsenate, and vice versa, through the formation of ternary surface complexes. diva-portal.orgresearchgate.net For example, evidence suggests the formation of hydrated clinoclase-like precipitates on goethite surfaces at certain Cu(II) to As(V) ratios. diva-portal.org These reactions can significantly reduce the mobility of both copper and arsenic in the environment. scielo.org.mx

The table below summarizes the effect of pH on the sorption of arsenate and copper onto iron oxyhydroxides:

Species pH effect on Sorption Predominant Aqueous Species (in typical natural waters)
Arsenate (As(V)) Decreases with increasing pH H₂AsO₄⁻, HAsO₄²⁻

This interactive table illustrates the general trends in sorption behavior as a function of pH.

Role of Secondary Minerals in Controlling Arsenic and Copper Mobility and Sequestration

Secondary minerals, including copper arsenate hydrates, play a crucial role in controlling the mobility and sequestration of arsenic and copper in the environment. cambridge.orgmdpi.com The formation of these minerals represents a natural attenuation process that can limit the spread of contamination from sources like mine waste. cambridge.orgmdpi.comuvm.edu

The stability of these secondary minerals is a key factor determining their effectiveness in long-term sequestration. mdpi.com While some copper arsenate minerals are relatively stable under specific geochemical conditions, changes in factors like pH or redox potential can lead to their dissolution and the subsequent release of arsenic and copper. db-thueringen.demdpi.com For example, under reducing conditions, the reduction of arsenate to the more mobile arsenite can lead to the breakdown of arsenate-containing minerals. mdpi.com

Geochemical Modeling of Phase Relations and Aqueous Speciation

Geochemical modeling is a valuable tool for understanding the complex phase relations and aqueous speciation of copper and arsenic in systems containing copper arsenate hydrates. db-thueringen.deslu.se By using thermodynamic data for relevant minerals and aqueous species, these models can predict the stability of different mineral phases under a range of geochemical conditions. db-thueringen.deresearchgate.net

Eh-pH diagrams are commonly used to visualize the stability fields of different minerals and dissolved species as a function of redox potential and pH. db-thueringen.demdpi.com These diagrams can help to predict which copper arsenate mineral is likely to form under specific environmental conditions and how changes in these conditions might affect mineral stability. db-thueringen.de

Geochemical models can also be used to calculate the aqueous speciation of arsenic and copper, which is crucial for assessing their mobility and bioavailability. mdpi.comnih.gov The speciation of arsenic, for instance, determines whether it exists as the more mobile arsenite or the less mobile arsenate. mdpi.com Similarly, the complexation of copper with various ligands in solution can affect its transport properties. researchgate.net

Surface complexation models are a specific type of geochemical model used to describe the sorption of ions onto mineral surfaces. diva-portal.orgresearchgate.net These models have been successfully applied to predict the adsorption of arsenic and copper onto iron oxyhydroxides and can be used to assess the role of these sorption processes in controlling contaminant mobility. scielo.org.mxslu.se

Thermodynamic and Kinetic Investigations of Copper Arsenate Hydrate Systems

Experimental Determination of Standard Thermodynamic Properties

The thermodynamic stability of copper arsenate hydrates is defined by key properties such as enthalpy of formation, standard entropy, and Gibbs free energy of formation, which in turn dictates its solubility.

Enthalpies of Formation and Reaction Enthalpies

The standard molar enthalpy of formation (ΔHf°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For hydrated copper arsenate compounds, these values are critical for assessing their stability relative to other minerals and aqueous species.

Calorimetric methods, particularly acid-solution calorimetry, are employed to determine these values. For instance, studies on vivianite-group arsenates with the general formula M₃(AsO₄)₂·8H₂O, which includes a copper end-member (babánekite), have involved measuring the enthalpies of dissolution in strong acids like 5 N HCl. copernicus.org These experimental dissolution enthalpies are then used in a thermochemical cycle to calculate the standard enthalpy of formation. copernicus.org While specific data for simple copper arsenate hydrates are sparse in readily available literature, research on complex systems provides valuable insights. For example, the standard molar enthalpy of formation for hydrated sodium cupric arsenate [NaCuAsO₄·1.5H₂O(s)] has been determined to be -(1469.33 ± 0.65) kJ·mol⁻¹.

It is important to note that thermodynamic data for some copper arsenates reported in the literature were derived from natural samples, which may not be chemically pure, leading to potential inconsistencies. geoscienceworld.orgresearchgate.net

Standard Third-Law Entropies

The standard third-law entropy (S°) of a crystalline substance at a given temperature is a measure of its disorder. It is an absolute value that can be determined by measuring the heat capacity of the substance from close to absolute zero (0 K) up to the desired temperature (typically 298.15 K).

For vivianite-group arsenates, including the copper-containing members, standard third-law entropies have been determined using low-temperature relaxation calorimetry. copernicus.org This technique measures the heat capacity as a function of temperature, and the integration of the Cp/T function from 0 to 298.15 K yields the standard entropy. copernicus.org Such data are fundamental for calculating the Gibbs free energy of formation and, consequently, the equilibrium constants for reactions involving these minerals. copernicus.org

Solubility Product Constants and Equilibrium Studies

The solubility product constant (Ksp) is the equilibrium constant for the dissolution of a sparingly soluble solid into its constituent ions in a solution. It is a direct measure of the solid's solubility at a given temperature. For copper(II) arsenate (Cu₃(AsO₄)₂), the Ksp is extremely low, indicating its very low solubility in water.

The dissolution equilibrium for anhydrous copper(II) arsenate is: Cu₃(AsO₄)₂(s) ⇌ 3Cu²⁺(aq) + 2AsO₄³⁻(aq)

Reported values for the Ksp of Cu₃(AsO₄)₂ at or near standard conditions (25 °C) are consistently in the range of 10⁻³⁵ to 10⁻³⁶.

Applications and Remediation Research Involving Copper Arsenate Compounds

Copper arsenate compounds, particularly in mixtures like Chromated Copper Arsenate (CCA), have been extensively used as wood preservatives. Research has focused on understanding their fixation in materials, developing remediation strategies for the resulting contamination, and exploring their role in industrial processes.

Future Research Directions in Copper Arsenate Hydrate Chemistry

Exploration of Novel Synthetic Routes and Metastable Phases

The synthesis of copper arsenate hydrates under controlled laboratory conditions is crucial for understanding their formation pathways and the factors that govern their stability. While traditional synthesis methods have provided valuable insights, future research will focus on exploring novel synthetic routes to access new and potentially metastable phases. geoscienceworld.org

Metastable phases, though not the most thermodynamically stable, can persist in the environment for extended periods and play a significant role in the sequestration and release of arsenic. geoscienceworld.org Research indicates that the initial precipitates in copper-arsenic systems can be metastable, such as a hydrated copper-containing ferric arsenate sulfate (B86663), which then transforms into more stable phases like scorodite. researchgate.net Understanding the kinetic factors that favor the formation of these transient species is a key research goal. researchgate.net This includes investigating the influence of factors like pH, temperature, reactant concentrations, and the presence of other ions on the nucleation and growth of different copper arsenate hydrate (B1144303) polymorphs. researchgate.netacs.org

Future work will likely involve the use of advanced crystallization techniques, such as slow-generation of supersaturation, to carefully control the precipitation process and isolate intermediate phases for characterization. d-nb.info The exploration of non-traditional synthesis methods, such as hydrothermal and solvothermal routes, could also lead to the discovery of novel copper arsenate hydrate structures with unique properties.

Development of Advanced In-Situ Characterization Techniques for Dynamic Processes

To gain a deeper understanding of the dynamic processes involved in the formation, transformation, and dissolution of copper arsenate hydrates, the development and application of advanced in-situ characterization techniques are essential. These techniques allow for real-time observation of mineral-water interface reactions, providing insights that are not achievable with conventional ex-situ methods. acs.orgutwente.nl

Synchrotron-based techniques, such as X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), are powerful tools for probing the local atomic structure and mineralogical composition during reactions. numberanalytics.com Techniques like in-situ atomic force microscopy (AFM) and confocal Raman microscopy can provide direct visualization of dissolution and precipitation processes at the nanoscale. acs.orgutwente.nl The combination of these methods can reveal crucial information about nucleation, crystal growth, and the influence of surface properties on reactivity. acs.orgutwente.nl

Future research will focus on adapting and refining these techniques for studying this compound systems under environmentally relevant conditions. This includes developing experimental cells that can simulate the complex chemical environments found in contaminated soils and mine waste. The integration of multiple in-situ techniques will provide a more comprehensive picture of the reaction dynamics, from the initial formation of prenucleation clusters to the long-term aging of crystalline phases. d-nb.info

Multiscale Modeling and Predictive Simulation of Environmental Behavior and Reactivity

Computational modeling is becoming an indispensable tool for predicting the long-term environmental behavior and reactivity of copper arsenate hydrates. numberanalytics.com Multiscale modeling approaches, which bridge the gap from the atomic to the macroscopic scale, are particularly promising for understanding the complex interplay of factors that control arsenic mobility. escholarship.orgacs.org

At the atomic scale, density functional theory (DFT) calculations can provide insights into the electronic structure and reactivity of this compound surfaces. mdpi.com This information can be used to develop more accurate surface complexation models that describe the adsorption and desorption of arsenic and other contaminants. scispace.com At the macroscopic scale, reactive transport models can simulate the movement of arsenic in groundwater and soils, taking into account both chemical reactions and physical transport processes. numberanalytics.com

A key challenge for future research is to develop more robust and validated models that can accurately predict the behavior of copper arsenate hydrates in real-world scenarios. This will require close integration of experimental data with modeling efforts. For instance, kinetic data from in-situ experiments can be used to parameterize and validate reactive transport models. numberanalytics.com The development of models that can account for the formation and transformation of metastable phases will also be crucial for improving the accuracy of environmental predictions. fu-berlin.de

Integration of Geochemical, Mineralogical, and Computational Approaches

Addressing the complex environmental challenges posed by copper arsenate hydrates requires a holistic and integrated research approach. tandfonline.comusgs.gov This involves combining insights from geochemistry, mineralogy, and computational modeling to gain a comprehensive understanding of these systems. fiveable.me

Geochemical studies provide essential data on the distribution and speciation of arsenic in contaminated environments. uio.noresearchgate.net Mineralogical analyses, including techniques like X-ray diffraction and electron microscopy, are crucial for identifying the specific this compound phases present and understanding their textural relationships with other minerals. researchgate.netjgeosci.org Computational models can then be used to integrate this information and simulate the geochemical processes that control arsenic mobility. scispace.com

Future research will emphasize the importance of multi-stakeholder collaboration, bringing together geoscientists, environmental scientists, and policymakers to translate scientific knowledge into effective environmental solutions. fiveable.me An integrated approach will be essential for developing accurate risk assessments and designing effective remediation strategies for sites contaminated with copper arsenate. usgs.gov This includes understanding the role of microbial activity in mineral precipitation and transformation, which can significantly influence the fate of arsenic in the environment. numberanalytics.com

Sustainable Material Science Innovations Inspired by this compound Systems

The study of this compound systems can also inspire innovations in sustainable material science. Understanding the principles that govern the formation and stability of these minerals can inform the design of new materials for environmental remediation and other applications. researchgate.netmdpi.com

For example, the ability of copper arsenate minerals to sequester toxic elements could be harnessed to develop novel sorbent materials for removing contaminants from water. numberanalytics.com Research into the mechanisms of biomineralization, where organisms control the precipitation of minerals, could lead to the development of bio-inspired materials for environmental applications. fiveable.menumberanalytics.com

Furthermore, the principles of crystal engineering, guided by our understanding of this compound structures, could be applied to the synthesis of new functional materials. This could include the development of catalysts or materials with specific electronic or optical properties. The focus will be on developing materials that are not only effective but also environmentally benign and economically viable, contributing to a more sustainable future. cemexventures.com This includes exploring the use of recycled materials and designing processes that minimize waste and energy consumption. expo2020dubai.com

Q & A

Q. How can the hydration number of copper arsenate hydrate be determined experimentally?

To determine the hydration number, researchers typically employ gravimetric analysis by heating the hydrate to remove water. Key steps include:

  • Mass Measurement : Accurately weigh the hydrated sample before and after heating to calculate water loss .
  • Thermal Decomposition : Use controlled heating (e.g., crucible over a Bunsen burner or hot plate) to ensure complete dehydration without decomposing the anhydrous compound .
  • Molar Ratios : Calculate moles of anhydrous copper arsenate and water using mass differences and molar masses. Compare the ratio to theoretical values (e.g., via XRD or literature data) .
  • Validation : Replicate experiments and use error analysis (e.g., percentage deviation) to confirm consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its arsenic content, strict safety measures are required:

  • Containment : Use fume hoods and sealed containers to minimize airborne exposure .
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Decontamination : Provide emergency showers/eye wash stations and protocols for spills (e.g., neutralization with chelating agents) .
  • Waste Disposal : Segregate arsenic-containing waste and follow EPA/RCRA guidelines for hazardous materials .

Q. What are the standard synthetic routes for this compound, and how is purity assessed?

Synthesis Methods :

  • Precipitation : React copper salts (e.g., Cu(NO₃)₂) with sodium arsenate in aqueous media under controlled pH .
  • Hydrothermal Synthesis : Use high-pressure reactors at elevated temperatures (e.g., 120–180°C) to enhance crystallinity .
    Purity Assessment :
  • Analytical Techniques : XRD for phase identification, ICP-MS for elemental analysis, and TGA for hydration validation .
  • Spectroscopy : FTIR to confirm arsenate (AsO₄³⁻) bonding and UV-Vis for copper coordination environment analysis .

Advanced Research Questions

Q. How can conflicting hydration state data in this compound be resolved methodologically?

Conflicting data often arise from incomplete dehydration or side reactions. Strategies include:

  • Multi-Method Validation : Combine TGA with Karl Fischer titration for precise water quantification .
  • Structural Analysis : Use synchrotron XRD or neutron diffraction to resolve water molecule positions in the crystal lattice .
  • Controlled Rehydration : Expose the anhydrous compound to humid environments to study reversible hydration dynamics .

Q. What methodologies quantify the environmental stability and degradation pathways of this compound?

  • Leaching Studies : Simulate rainfall or soil interaction using column experiments; analyze leachates via ICP-OES for Cu/As release .
  • Microbial Degradation : Incubate with arsenic-metabolizing bacteria (e.g., Thiomonas spp.) and monitor speciation changes via HPLC-ICP-MS .
  • Photolysis : Expose to UV light and track degradation products using Raman spectroscopy or XPS .

Q. How do synthesis parameters (solvent, temperature) influence the stoichiometry and crystallinity of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may yield higher crystallinity vs. aqueous routes due to slower nucleation .
  • Temperature Optimization : Higher temperatures (e.g., 150°C) favor well-defined crystals but risk partial decomposition; lower temperatures (25–80°C) produce amorphous phases requiring post-annealing .
  • Stoichiometric Control : Adjust reactant molar ratios (Cu:As) and pH (5–7) to target specific hydrate phases (e.g., Cu₃(AsO₄)₂·3H₂O vs. Cu₂AsO₄OH·H₂O) .

Methodological Best Practices

  • Reproducibility : Document synthesis conditions (e.g., heating rate, cooling time) and instrument calibration details .
  • Data Reporting : Include raw datasets (mass loss, spectral peaks) in supplementary materials for peer validation .
  • Ethical Compliance : Adhere to institutional review boards for environmental toxicity studies .

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